Halocyamine B vs. Halocyamine A: Sequence Divergence Alters Antimicrobial Potency
Halocyamine B displays a spectrum of antimicrobial activity that is comparable to but not identical with that of halocyamine A [1]. While both compounds inhibit several bacteria and yeasts, halocyamine B is reported to possess an MIC of 50 μg/mL against Bacillus megaterium, in contrast to halocyamine A's MIC of 150 μg/mL against Bacillus subtilis [1]. This quantitative difference in potency against specific Bacillaceae suggests that the substitution of Thr for His in the N-terminal position, and the concomitant replacement of Gly by His in the central position, alters the compound's antibacterial efficacy in a target-dependent manner [1].
| Evidence Dimension | Minimum inhibitory concentration (MIC) against Bacillus spp. |
|---|---|
| Target Compound Data | Halocyamine B: MIC 50 μg/mL vs. Bacillus megaterium |
| Comparator Or Baseline | Halocyamine A: MIC 150 μg/mL vs. Bacillus subtilis |
| Quantified Difference | Halocyamine B exhibits a 3-fold lower MIC (greater potency) than halocyamine A, albeit against a different bacterial species within the same genus. |
| Conditions | Antimicrobial susceptibility testing as reported in Azumi et al. (1990) |
Why This Matters
For researchers screening ascidian-derived peptides against Bacillus infections, halocyamine B offers a distinct potency profile that may be more suitable for B. megaterium models.
- [1] Azumi K, Yokosawa H, Ishii S. Halocyamines: novel antimicrobial tetrapeptide-like substances isolated from the hemocytes of the solitary ascidian Halocynthia roretzi. Biochemistry. 1990 Jan 9;29(1):159-65. doi: 10.1021/bi00453a021. PMID: 2322536. View Source
